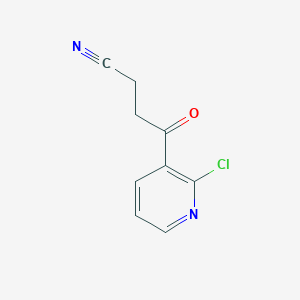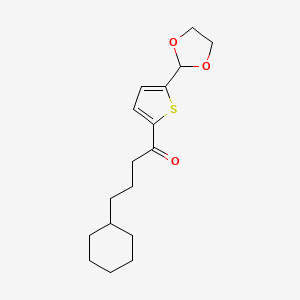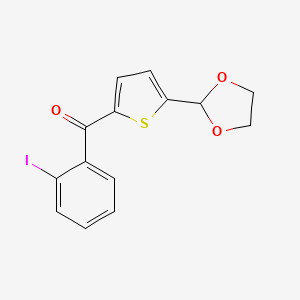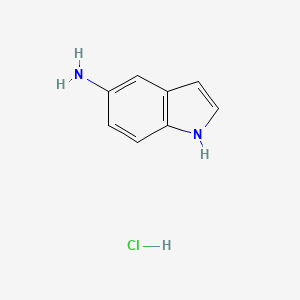
5-氨基吲哚盐酸盐
描述
5-Aminoindole hydrochloride, also known as 5-Indolamine hydrochloride, is a chemical compound with the empirical formula C8H8N2·HCl . It has a molecular weight of 168.62 . It is used in chemical synthesis studies .
Synthesis Analysis
5-Aminoindole hydrochloride may be synthesized using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG for the formation of Co–N-C electrocatalysts . The synthesis of PIn-5-NH2 nanoparticles is based on a self-templated method since the In-5-NH2 monomer with amphiphilic structures can form micelles by self-assembly in an aqueous solution .Molecular Structure Analysis
The molecular formula of 5-Aminoindole hydrochloride is C8H8N2·HCl . The SMILES string representation is Cl[H].Nc1ccc2[nH]ccc2c1 .Physical And Chemical Properties Analysis
5-Aminoindole hydrochloride is a solid at 20 degrees Celsius . It is sensitive to light and air . It has a melting point of 131.0 to 135.0 °C . It is soluble in methanol .科学研究应用
缓蚀
5-氨基吲哚 (AI) 已被研究其作为缓蚀剂的作用,特别是对于硫酸环境中的低碳钢。Moretti 等人 (1996 年) 发现 AI 对腐蚀的阳极过程表现出显着的抑制作用,表明其作为酸性介质中高效缓蚀剂的潜力。该研究利用接触电阻 (CER) 等技术研究了 AI 与金属表面的相互作用,证明了其在特定浓度下对腐蚀的保护性能 (Moretti、Quartarone、Tassan 和 Zlngales,1996 年)。
电催化和燃料电池
Yue 等人 (2013 年) 的研究探索了石墨烯-聚 (5-氨基吲哚) 复合膜作为碱性介质中甲醇电氧化的铂催化剂载体的用途。该研究强调了使用该复合材料时催化活性和稳定性的显着提高,表明在直接醇燃料电池中具有有希望的应用 (Yue、Zhang、Wang、Du、Yang 和 Xu,2013 年)。
有机合成和化学反应
Verma 等人 (2014 年) 描述了 5-氨基吲哚在碱介导下对炔烃的化学和立体选择性加成。他们的研究结果提供了有效合成各种 5-氨基吲哚烯胺的方法的见解,突出了其在有机合成中的用途以及进一步进行结构和生物活性评估的潜力 (Verma、Patel、Joshi、Likhar、Tiwari 和 Parang,2014 年)。
表面涂层和材料科学
Düdükcü 和 Avci (2016 年) 研究了聚 5-氨基吲哚 (P5AIn) 作为不锈钢的涂层。他们的研究证明了该聚合物粘附在不锈钢表面并抑制腐蚀的能力,表明其在材料科学中应用于提高金属在腐蚀性环境中的耐用性和寿命 (Düdükcü 和 Avci,2016 年)。
光谱和材料分析
Arjunan、Puviarasan 和 Mohan (2006 年) 对 5-氨基吲哚进行了傅里叶变换红外 (FT-IR) 和拉曼光谱研究。他们的研究为 5-氨基吲哚的分子结构和行为提供了详细的见解,这对于材料分析和表征至关重要 (Arjunan、Puviarasan 和 Mohan,2006 年)。
聚合和力学性能
Xu 等人 (2021 年) 研究了 5-氨基吲哚对聚 (醛基苯并恶嗪) 聚合行为和力学性能的影响。他们的研究表明,5-氨基吲哚可以显着提高聚苯并恶嗪树脂的力学性能,为提高此类材料的性能提供了一种新方法 (Xu、Li、Yang、Liu、He、Yang 和 Li,2021 年)。
安全和危害
未来方向
While there is limited information on the future directions of 5-Aminoindole hydrochloride, it is known to be used in chemical synthesis studies . It has been studied for use in the formation of Co–N-C electrocatalysts .
Relevant Papers One relevant paper discusses the use of poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG for the formation of Co–N-C electrocatalysts . Another paper discusses the biological potential of indole derivatives .
作用机制
Target of Action
5-Aminoindole hydrochloride is a chemical compound used in various chemical synthesis studies
Mode of Action
It’s often used as a reactant in the preparation of various compounds . The interaction of this compound with its targets and the resulting changes are subject to the specific chemical reactions it’s involved in.
Biochemical Pathways
It’s known to be used in the synthesis of various compounds, including smac mimetics, cytotoxic and antimitotic agents, and insulin-like growth factor 1 receptor inhibitors . The downstream effects of these pathways would depend on the specific compounds synthesized.
Result of Action
As a reactant in chemical synthesis, its effects would be dependent on the specific compounds it’s used to synthesize .
Action Environment
Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .
生化分析
Biochemical Properties
5-Aminoindole hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP . Additionally, it has shown interactions with insulin-like growth factor 1 receptor inhibitors and factor Xa inhibitors . These interactions are crucial as they can influence various biochemical pathways and cellular processes.
Cellular Effects
The effects of 5-Aminoindole hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the Hedgehog pathway, which is essential for cell differentiation and proliferation . Moreover, its role in inhibiting receptor tyrosine kinase with antiangiogenic effects highlights its potential in cancer research .
Molecular Mechanism
At the molecular level, 5-Aminoindole hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminoindole hydrochloride can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 5-Aminoindole hydrochloride in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 5-Aminoindole hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Understanding the dosage threshold is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
5-Aminoindole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase . These interactions influence metabolic flux and metabolite levels, affecting the overall metabolic state of the cell. Additionally, it plays a role in the biosynthesis of tetrapyrrole compounds, which are essential for various cellular functions .
Transport and Distribution
The transport and distribution of 5-Aminoindole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
5-Aminoindole hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
1H-indol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIFWIECZRIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-92-8 | |
| Record name | 5-Aminoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


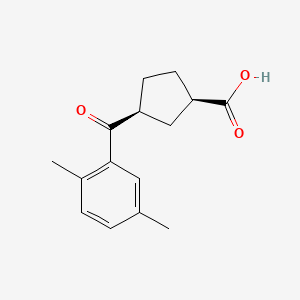
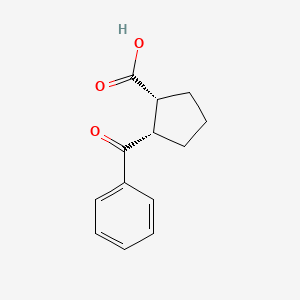
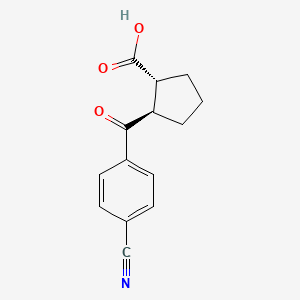
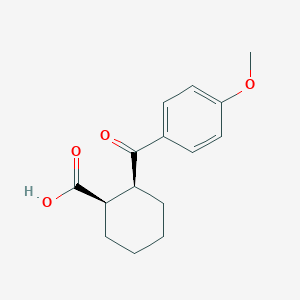

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

